molecular formula C12H13F3Si B1587411 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene CAS No. 40230-95-3

1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene

Cat. No. B1587411
CAS RN: 40230-95-3
M. Wt: 242.31 g/mol
InChI Key: FHGNUAFFHLVAJP-UHFFFAOYSA-N
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Description

1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene, also known as TES-TFMB, is a chemical compound that has been gaining attention in scientific research due to its unique properties and potential applications. TES-TFMB is a highly reactive and versatile compound that has been used in a variety of fields, including organic chemistry, materials science, and medicinal chemistry. In

Scientific Research Applications

Synthesis and Materials Development

1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene and its derivatives have been extensively used in the synthesis of various materials. For instance, the ruthenium-catalyzed synthesis of cross-conjugated polymers involving 1,4-bis((trimethylsilyl)ethynyl)benzene demonstrates the chemical's utility in creating polymers with alternating arylene and 1,1-vinylene units, which have applications in materials science (Londergan et al., 1998). Additionally, its role in the facile synthesis of polycyclic aromatic hydrocarbons showcases its versatility in organic synthesis (Ikadai et al., 2005).

Photophysical and Electrochemical Properties

Certain derivatives of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene exhibit interesting photophysical and electrochemical properties. Research has shown that novel substituted bis[(trimethylsilyl)ethynyl]benzenes can be developed into potential photovoltaic materials, highlighting their significance in renewable energy research (Glöcklhofer et al., 2014). The synthesis and study of cobalt carbonyl complexes of trimethylsilyl-substituted 1,3,5-triethynylbenzene further elucidate its potential in studying metal-organic frameworks and their electrochemical behaviors (Moreno et al., 2001).

Organometallic Chemistry

In the field of organometallic chemistry, hydrogallation of trimethylsilylethynylbenzenes has been studied, showcasing the compound's reactivity and potential in generating new chelating Lewis acids. This aspect is crucial for applications in catalysis and chemical synthesis (Uhl et al., 2007).

properties

IUPAC Name

trimethyl-[2-[4-(trifluoromethyl)phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3Si/c1-16(2,3)9-8-10-4-6-11(7-5-10)12(13,14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGNUAFFHLVAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400342
Record name 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene

CAS RN

40230-95-3
Record name 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EL Bruner, AR Span, SL Bernasek, J Schwartz - Langmuir, 2001 - ACS Publications
Indium tin oxide (ITO) is a common anodic material for modern optoelectronics, 1-4 and it has been proposed5 that organizing a dipole at the ITO surface can change the work function …
Number of citations: 18 pubs.acs.org
H Braunschweig, A Damme… - … A European Journal, 2015 - Wiley Online Library
Ambient‐temperature photolysis of the aminoborylene complex [(OC) 5 CrBN(SiMe 3 ) 2 ] in the presence of a series of trans‐bis(alkynyl)platinum(II) precursors of the type trans‐[Pt(…

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